(2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
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Overview
Description
The compound (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the bromophenyl and fluorobenzyl groups. The final step involves the addition of the cyano and N-methylethanamide groups under controlled conditions to ensure the correct configuration and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
Medically, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl and fluorobenzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
- (2Z)-2-[3-(4-bromophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
Uniqueness
The unique combination of the bromophenyl and fluorobenzyl groups in (2Z)-2-[3-(4-bromophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide distinguishes it from similar compounds. These groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S/c1-24-18(26)16(11-23)20-25(15-8-4-13(21)5-9-15)19(27)17(28-20)10-12-2-6-14(22)7-3-12/h2-9,17H,10H2,1H3,(H,24,26)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXVOBDDBAZEJ-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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